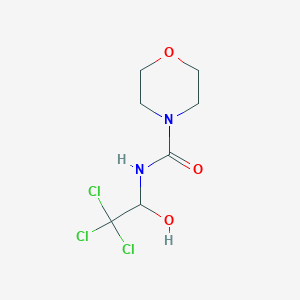

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide” is a chemical compound with the linear formula C9H14Cl3N3O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines, which are structurally similar to the compound , has been reported. The synthesis process involves the reaction of the corresponding aldehyde, chloral, and ammonium acetate .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The compound is used in the synthesis of its derivatives. A preparative procedure for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines from the corresponding aldehyde, chloral, and ammonium acetate was developed . Preparative silylation and acylation of their hydroxy groups were accomplished for the first time .

Organic Synthesis

Monosubstituted thioureas, which can be synthesized using N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide, are classical reagents for the synthesis of 2-amino-1,3-thiazole derivatives, pyrimidine-2-thiones, imidazole-2-thione, and other heterocyclic and acyclic systems .

Pharmacophore Group

The thiourea fragment, which can be obtained from N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide, is an active pharmacophore group and is a component of many drugs .

Synthesis of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

This compound is used in the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s worth noting that compounds with similar structures, such as metrifonate, act as irreversible organophosphate acetylcholinesterase inhibitors . They are prodrugs activated non-enzymatically into the active agent dichlorvos .

Biochemical Pathways

Related compounds like metrifonate are known to affect the cholinergic system by inhibiting acetylcholinesterase . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Pharmacokinetics

Related compounds like metrifonate have a half-life of approximately 3 hours .

Result of Action

Compounds with similar structures, such as metrifonate, can lead to an increase in acetylcholine levels, enhancing cholinergic transmission .

Propiedades

IUPAC Name |

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3N2O3/c8-7(9,10)5(13)11-6(14)12-1-3-15-4-2-12/h5,13H,1-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNDHQQDTZLDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC(C(Cl)(Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)

![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)

![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)

![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3003080.png)

![2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3003086.png)